molecular formula C24H30N2O9 B5089552 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate

1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate

Cat. No. B5089552
M. Wt: 490.5 g/mol
InChI Key: BGENVCISFUAHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate, also known as DMBO-DMeOBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is believed to induce apoptosis in cancer cells through the activation of caspase-3, an enzyme involved in programmed cell death. 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been shown to have low toxicity in vitro, making it a viable candidate for further research. Additionally, 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been shown to have a high binding affinity for certain proteins, which could potentially be utilized in drug discovery and development.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate is its low toxicity, which makes it a safe compound to work with in laboratory settings. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

Future research on 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate could focus on optimizing the synthesis method to improve yield and purity, as well as further exploring its potential applications in cancer treatment and imaging. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate and its potential interactions with other compounds.

Synthesis Methods

1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde, piperazine, and oxalic acid. The synthesis method has been optimized to improve yield and purity, making 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate a viable compound for research purposes.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in cancer treatment, specifically as a potential anticancer agent. In vitro studies have shown that 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate can induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.C2H2O4/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4;3-1(4)2(5)6/h5-8,13-14H,9-12,15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENVCISFUAHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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